molecular formula C9H17ClN2O B1383683 2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide hydrochloride CAS No. 2059932-13-5

2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide hydrochloride

Cat. No. B1383683
CAS RN: 2059932-13-5
M. Wt: 204.7 g/mol
InChI Key: BWESKEVPWDGYBN-UHFFFAOYSA-N
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Description

“2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide hydrochloride” is a chemical compound with the CAS Number: 2059932-13-5 . It has a molecular weight of 204.7 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H16N2O.ClH/c10-9(12)8(7-3-4-7)11-5-6-1-2-6;/h6-8,11H,1-5H2,(H2,10,12);1H . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 204.7 . It is a powder at room temperature .

Scientific Research Applications

Chemical Properties and Synthesis

  • Kinetics and Mechanisms: The behavior of similar compounds in aqueous solutions has been studied extensively. For example, the kinetics and mechanisms of hydrolysis, isomerization, and cyclization of E and Z isomers of related acetamides have been explored using spectrophotometric and high-performance liquid chromatography techniques (Bernard et al., 1986).
  • Synthesis and Conformational Analysis: The synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides and their biological evaluation as opioid kappa agonists have been reported. Conformational analysis of these compounds has provided insights into their potential as kappa agonist properties (Costello et al., 1991).

Crystal Engineering and Pharmaceutical Applications

  • Supramolecular Synthon Hierarchy: Cyclopropyl containing peptide-derived compounds, which are increasingly important in the pharmaceutical industry, have been studied through crystal engineering. This includes novel derivatives like diethyl 2-acetamido-2-(cyclopropylmethyl)malonate (Bojarska et al., 2022).
  • Neuroprotective Actions: Compounds like 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride have been profiled for neuroprotective actions in animal models of hypoxia and global ischemia, indicating potential applications in neurological disorders (Palmer et al., 1995).

Advanced Organic Chemistry Applications

  • Cyclopropyl Analogues Synthesis: The synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid have been conducted. These analogues were assessed as competitive antagonists for N-methyl-D-aspartate (NMDA) receptors, demonstrating their relevance in advanced organic chemistry and neuropharmacology (Dappen et al., 2010).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-cyclopropyl-2-(cyclopropylmethylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c10-9(12)8(7-3-4-7)11-5-6-1-2-6;/h6-8,11H,1-5H2,(H2,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWESKEVPWDGYBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(C2CC2)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide hydrochloride

CAS RN

2059932-13-5
Record name 2-cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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